molecular formula C12H7F3N2O B3345731 2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde CAS No. 1102229-83-3

2-(4-Trifluoromethyl-phenyl)-pyrimidine-5-carbaldehyde

Cat. No. B3345731
M. Wt: 252.19 g/mol
InChI Key: YITKLQZOVQONBA-UHFFFAOYSA-N
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Patent
US08809342B2

Procedure details

To a solution of containing 4-(trifluoromethyl)benzimidamide hydrochloride (50 g, 0.22 mol) and 2-dimethylaminomethylene-1,3-bis(dimethylammonio)propane bis(tetrafluoroborate (50 g, 0.27 mol) in ethanol (500 mL) was added sodium methoxide (36 g, 0.67 mol). The mixture was stirred for 1 h at 90° C. then cooled to room temperature. The mixture was extracted with ethyl acetate (200 mL*3). The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified via silica gel chromatography to give 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carbaldehyde (25 g) as a colorless solid. 1H NMR (400 MHz, CDCl3) δ 10.12 (s, 1H), 9.19 (s, 2H), 8.61 (d, J=8.0 Hz, 2H), 7.72 (d, J=8 Hz, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
2-dimethylaminomethylene-1,3-bis(dimethylammonio)propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:14])([F:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8](=[NH:10])[NH2:9])=[CH:6][CH:5]=1.CN([CH:18]=[C:19]([CH2:24][NH+](C)C)[CH2:20][NH+](C)C)C.F[B-](F)(F)F.C[O-:34].[Na+]>C(O)C>[F:2][C:3]([F:13])([F:14])[C:4]1[CH:12]=[CH:11][C:7]([C:8]2[N:9]=[CH:20][C:19]([CH:24]=[O:34])=[CH:18][N:10]=2)=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.FC(C1=CC=C(C(N)=N)C=C1)(F)F
Name
2-dimethylaminomethylene-1,3-bis(dimethylammonio)propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C(C[NH+](C)C)C[NH+](C)C
Name
Quantity
50 g
Type
reactant
Smiles
F[B-](F)(F)F
Name
Quantity
36 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at 90° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (200 mL*3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=NC=C(C=N1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.